6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid
Description
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a fused triazole-pyridine core. Its structure includes a bromine atom at position 6, a methyl group at position 3, and a carboxylic acid moiety at position 7. This combination of substituents imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom enhances reactivity for cross-coupling reactions, while the carboxylic acid group enables derivatization or salt formation for solubility modulation .
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-10-11-7-6(8(13)14)2-5(9)3-12(4)7/h2-3H,1H3,(H,13,14) |
InChI Key |
WOMVVTBQAHCLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 is highly reactive due to its electrophilic nature, undergoing nucleophilic aromatic substitution (NAS) under appropriate conditions. Key examples include:
-
Halide substitution : Replacement of bromine with nucleophiles (e.g., hydroxyl, amino, or alkoxide groups) using reagents like KI in polar aprotic solvents (e.g., THF) under reflux conditions.
-
Cross-coupling reactions : Potential applications in Suzuki or Heck reactions, leveraging the bromine’s leaving group properties for functionalization of the triazolo-pyridine core.
Acid-Base and Derivatization Reactions
The carboxylic acid group at position 8 participates in classic acid-base chemistry:
-
Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) to form ester derivatives.
-
Amide formation : Conversion to amides via coupling agents (e.g., DCC, HOBt) and amines, enhancing stability or altering biological activity.
-
Tautomerism : The acidic hydrogen in the carboxylic acid group can lead to keto-enol tautomerism, influencing solubility and reactivity under basic conditions.
Oxidation and Reduction
While direct oxidation/reduction of the core structure is limited, the carboxylic acid group enables transformations:
-
Reduction : Conversion to the corresponding alcohol using reagents like LiAlH₄ in THF, potentially altering the compound’s physicochemical properties.
-
Oxidation : Further oxidation of the alcohol to a ketone or other functional groups, though such reactions are less commonly reported.
Other Reactions
-
Electrophilic substitution : The pyridine ring may undergo electrophilic substitution at positions ortho or para to the triazole fusion, depending on directing groups.
-
Coordination chemistry : The triazolo-pyridine framework can act as a ligand in metal complexes, though this is less documented for this specific derivative.
Reaction Data Table
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Nucleophilic substitution | KI, THF, reflux | Substituted triazolo-pyridine derivatives |
| Esterification | Alcohol, H₂SO₄ (catalyst) | Carboxylic esters |
| Amide formation | Amine, DCC/HOBt, DMF | Amide derivatives |
| Reduction | LiAlH₄, THF | Alcohol derivatives |
Key Structural and Reactivity Insights
The compound’s SMILES notation C(C(=O)O)C1=NN=C(N1)C=C(C)Br highlights its connectivity . The bromine and carboxylic acid groups serve as primary reactive sites, while the triazole ring provides stability and potential for further functionalization. Its reactivity profile positions it as a promising scaffold for drug discovery, particularly in targeting enzymes or receptors.
Scientific Research Applications
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the triazolopyridine ring play crucial roles in binding to target proteins or enzymes. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using fragment-based methods.
Biological Activity
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of this compound is . Its structure includes a triazole ring fused to a pyridine system, which is significant for its biological activity. The compound's melting point ranges from 147°C to 149°C .
Synthesis Methods
The synthesis of 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves various catalytic reactions. For example, palladium-catalyzed reactions have been employed to facilitate the formation of this compound from simpler precursors. The use of transition metals like palladium (Pd), copper (Cu), and nickel (Ni) has been noted to enhance yield and selectivity in the synthesis process .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine. The compound has demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. aureus | 75 µM |
| S. agalactiae | 100 µM |
These findings indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae .
Anticancer Activity
In addition to its antimicrobial effects, 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example:
- Cell Lines Tested : MiaPaCa2 (pancreatic cancer) and A673 (sarcoma)
- Inhibition Metrics : Low nanomolar inhibition of lactate dehydrogenase (LDH) was observed in these cancer cells.
This suggests that the compound may interfere with metabolic pathways crucial for cancer cell survival and proliferation .
Case Studies
Several case studies have been conducted to explore the biological activity of compounds related to 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized various derivatives and tested their efficacy against common pathogens.
- Results indicated that modifications to the triazole ring enhanced antibacterial activity.
-
Anticancer Evaluation :
- A series of experiments were conducted using different cancer cell lines.
- Compounds similar to 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine exhibited promising results in inhibiting tumor growth.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Start with a pyridine precursor (e.g., 3-methylpyridine-8-carboxylic acid). Introduce the triazole ring via cyclization using hydrazine derivatives under reflux in acetic acid .
- Step 2 : Brominate the pyridine core at the 6-position using N-bromosuccinimide (NBS) in DMF at 0–5°C to avoid over-bromination .
- Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate intermediates.
- Yield Optimization : Lower temperatures during bromination reduce side products (e.g., di-brominated analogs) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of the carboxylic acid group .
- Handling :
- Use gloves (nitrile) and lab coats. Avoid skin contact due to potential irritancy (analogous to triazolo-pyridazine compounds) .
- Work in a fume hood with local exhaust ventilation to minimize inhalation risks .
Q. What spectroscopic methods are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the triazole and pyridine moieties .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ (expected m/z: ~310.98) .
- X-ray Crystallography : For absolute configuration determination, grow crystals via slow evaporation in ethanol/water (4:1) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the bromine substituent in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the electron density around the C-Br bond. The 6-position bromine is activated by electron-withdrawing carboxylic acid, making it susceptible to SNAr reactions .
- Kinetic Studies : Compare computed activation energies with experimental rates (e.g., substitution with amines in THF at 60°C) .
- Validation : Cross-reference computational predictions with HPLC-monitored reaction outcomes .
Q. What strategies resolve contradictions in reported solubility data across different solvents?
- Methodological Answer :
- Systematic Solubility Screen : Test solubility in DMSO, DMF, methanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (λmax = 270 nm) .
- Data Normalization : Account for temperature (20–40°C) and ionic strength variations.
- Conflicting Data Mitigation : Use Hansen solubility parameters (HSPs) to rationalize discrepancies (e.g., poor solubility in non-polar solvents due to carboxylic acid group) .
Q. How does the bromine substituent influence the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Compare inhibitory activity (IC50) against kinases (e.g., JAK2, EGFR) with non-brominated analogs .
- The bromine at C6 enhances hydrophobic interactions in kinase ATP-binding pockets, as seen in triazolobenzodiazepine analogs .
- Crystallographic Analysis : Co-crystallize with target kinases to map binding modes (e.g., halogen bonding with backbone carbonyls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
